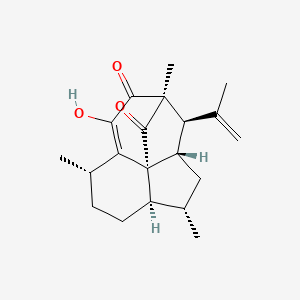
Elisapterosin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Elisapterosin B is a natural product found in Antillogorgia elisabethae with data available.
Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
Elisapterosin B has been identified as a potent inhibitor of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Research indicates that it can inhibit the growth of M. tuberculosis H37Rv by approximately 79% at a concentration of 1.5 μg/mL . This makes it a promising candidate for further development as an antitubercular agent, especially in light of the increasing resistance to existing antibiotics.
Antimalarial Properties
In addition to its antitubercular effects, this compound exhibits significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. Studies have shown that it possesses stronger activity against this parasite compared to other compounds derived from the same coral species . This dual activity against both tuberculosis and malaria positions this compound as a valuable compound in the search for new treatments for these infectious diseases.
Synthetic Methodologies
The total synthesis of this compound has been a subject of extensive research, leading to various synthetic routes that emphasize its complex structure. Key synthetic strategies include:
- Stereocontrolled Synthesis : A notable synthesis involves a highly stereocontrolled sequence starting from glutamic acid derivatives, which includes pivotal steps such as pinacol-type ketal rearrangement and oxidative cyclization to construct the elisabethin skeleton .
- Catalytic Reactions : The application of chromium-catalyzed asymmetric reactions has been explored for synthesizing this compound efficiently. This method enhances enantioselectivity and regioselectivity during key synthetic steps, facilitating the construction of its complex carbon framework .
Case Studies
Several case studies have documented the applications and implications of this compound in drug development:
- Case Study on Antitubercular Activity : A study demonstrated the effectiveness of this compound against multidrug-resistant strains of M. tuberculosis, suggesting its potential role in combination therapies with existing antitubercular drugs .
- Case Study on Antimalarial Activity : Research highlighted the compound's mechanism of action against P. falciparum, providing insights into how it disrupts parasite metabolism and growth, which is crucial for developing novel antimalarial therapies .
Summary Table: Applications of this compound
Eigenschaften
Molekularformel |
C20H26O3 |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
(1S,5S,8R,9S,11S,12S,14R)-3-hydroxy-1,5,9-trimethyl-14-prop-1-en-2-yltetracyclo[9.2.1.04,12.08,12]tetradec-3-ene-2,13-dione |
InChI |
InChI=1S/C20H26O3/c1-9(2)14-13-8-11(4)12-7-6-10(3)15-16(21)17(22)19(14,5)18(23)20(12,13)15/h10-14,21H,1,6-8H2,2-5H3/t10-,11-,12+,13-,14-,19+,20-/m0/s1 |
InChI-Schlüssel |
ZIHCUEBUFDWZOZ-AEZFRWBSSA-N |
SMILES |
CC1CCC2C(CC3C24C1=C(C(=O)C(C3C(=C)C)(C4=O)C)O)C |
Isomerische SMILES |
C[C@H]1CC[C@@H]2[C@H](C[C@@H]3[C@]24C1=C(C(=O)[C@@]([C@H]3C(=C)C)(C4=O)C)O)C |
Kanonische SMILES |
CC1CCC2C(CC3C24C1=C(C(=O)C(C3C(=C)C)(C4=O)C)O)C |
Synonyme |
elisapterosin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















